molecular formula C38H40O9 B1246148 orbiculin G

orbiculin G

Cat. No.: B1246148
M. Wt: 640.7 g/mol
InChI Key: ULAZFRGMLIIKAD-MNRUEBDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orbiculin G is a dihydroagarofuran sesquiterpenoid that consists of dihydro-beta-agarofuran substituted by an acetoxy group at position 1 and benzoyloxy groups at positions 2, 6 and 9 (the 1beta,2beta,6alpha,9alpha stereoisomers). Isolated from the roots of Celastrus orbiculatus and Microtropis fokienensis and exhibits cytotoxic and antitubercular properties. It has a role as an antineoplastic agent, an antitubercular agent, a NF-kappaB inhibitor and a plant metabolite. It is a benzoate ester, a bridged compound, an acetate ester, a cyclic ether, a dihydroagarofuran sesquiterpenoid and an organic heterotricyclic compound.

Properties

Molecular Formula

C38H40O9

Molecular Weight

640.7 g/mol

IUPAC Name

[(1S,2R,4S,5R,6R,7S,9R,12R)-5-acetyloxy-7,12-dibenzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate

InChI

InChI=1S/C38H40O9/c1-23-21-29(44-33(40)25-15-9-6-10-16-25)32(43-24(2)39)37(5)30(45-34(41)26-17-11-7-12-18-26)22-28-31(38(23,37)47-36(28,3)4)46-35(42)27-19-13-8-14-20-27/h6-20,23,28-32H,21-22H2,1-5H3/t23-,28-,29+,30+,31-,32+,37-,38-/m1/s1

InChI Key

ULAZFRGMLIIKAD-MNRUEBDGSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Chemical Reactions Analysis

Analysis of Search Results

  • Relevant Sources Reviewed :

    • PubChem CID 5904 (Penicillin G) : No structural or functional similarity to "orbiculin G" is noted.

    • Bioorthogonal Reactions : Focuses on glycans and metabolic engineering; no mention of orbiculin-related compounds.

    • Chemical Reaction Optimization : Discusses general methods (e.g., DoE) but lacks case studies involving this compound.

    • Solid-Phase Synthesis : Details oligonucleotide synthesis; unrelated to the queried compound.

    • Organosilicon Chemistry : Explores silicon-based reactions; this compound is not referenced.

Potential Reasons for Missing Data

  • Naming Discrepancy : The compound may be referred to by an alternative IUPAC name, trade name, or obsolete nomenclature.

  • Novelty : this compound could be a newly discovered or proprietary compound not yet published in open-access literature.

  • Typographical Error : Confirmation of the spelling (e.g., "orbiculine," "orbiculatin") is advised.

Recommendations for Further Research

To address this gap, consider the following steps:

  • Verify Nomenclature : Cross-check chemical registries (e.g., CAS SciFinder, Reaxys) for aliases.

  • Explore Structural Analogues : If this compound is a flavonoid or terpenoid, review reaction pathways of related scaffolds (e.g., quercetin, artemisinin).

  • Synthetic Protocols : Design experiments based on functional groups hypothesized for this compound (e.g., oxidation, esterification).

Data Limitations

  • No experimental data (e.g., NMR, LC-MS) or reaction mechanisms were retrievable from the provided sources.

  • The exclusion of non-peer-reviewed platforms (e.g., ) further narrows accessible information.

For authoritative insights, direct consultation with specialized journals (e.g., Journal of Natural Products) or institutional databases is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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orbiculin G
Reactant of Route 2
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orbiculin G

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